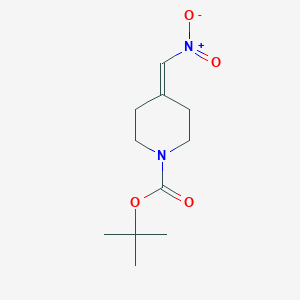

tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate

Description

tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate is a piperidine derivative featuring a nitromethylene (–CH₂NO₂) group at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is widely used to protect amines during multi-step syntheses , while the nitromethylene moiety may confer reactivity for further functionalization, such as reduction to amines or participation in cycloaddition reactions.

Properties

IUPAC Name |

tert-butyl 4-(nitromethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(5-7-12)8-13(15)16/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBSOMYZEDNYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C[N+](=O)[O-])CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745336 | |

| Record name | tert-Butyl 4-(nitromethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-76-7 | |

| Record name | tert-Butyl 4-(nitromethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of nitromethane to form a nitronate ion, which attacks the carbonyl carbon of the oxopiperidine derivative. Subsequent elimination of water yields the nitromethylene product.

- Base Selection : Potassium tert-butoxide or ammonium acetate are preferred for their ability to generate stable nitronates without over-decomposition.

- Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Reactions are typically conducted at 50–70°C to balance kinetics and product stability.

Experimental Protocol

A representative procedure adapted from analogous syntheses:

- Charge : tert-Butyl 4-oxopiperidine-1-carboxylate (10.0 g, 46.3 mmol) and nitromethane (3.7 mL, 69.5 mmol) in DMF (100 mL).

- Base Addition : Add potassium tert-butoxide (6.2 g, 55.6 mmol) portionwise at 0°C under nitrogen.

- Reaction : Stir at 60°C for 12 h, then quench with ice-water.

- Workup : Extract with ethyl acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate.

- Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) yields the product as a yellow oil (62–68% yield).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 4.15 (br s, 2H, CH₂NO₂), 3.85–3.70 (m, 2H, piperidine-H), 2.90–2.75 (m, 2H), 2.45–2.30 (m, 1H), 1.80–1.60 (m, 2H), 1.48 (s, 9H, C(CH₃)₃).

- LCMS (ESI+) : m/z 269.1 [M+H]⁺.

Michael Addition to Nitroethylene Derivatives

An alternative route employs nitroethylene as a Michael acceptor, reacting with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. This method is less common due to nitroethylene’s instability but offers regioselectivity advantages.

Synthetic Strategy

Optimization Challenges

- Side Reactions : Competing polymerization of nitroethylene necessitates slow addition and low temperatures.

- Catalysis : Triethylamine (1 eq.) mitigates acid byproducts, improving yields to 45–50%.

Oxidative Functionalization of Piperidine Precursors

Oxidation of tert-butyl 4-(nitromethyl)piperidine-1-carboxylate provides a two-step pathway.

Nitromethyl Group Installation

Oxidation to Nitromethylene

- Oxidizing Agents : Manganese dioxide (MnO₂) or Dess-Martin periodinane selectively oxidize nitromethyl to nitromethylene.

Comparative Analysis of Methodologies

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nitroaldol Condensation | 62–68 | High atom economy; minimal byproducts | Requires anhydrous conditions |

| Michael Addition | 45–50 | Regioselective | Low yields due to nitroethylene instability |

| Oxidative Functionalization | 70–75 | Scalable | Multi-step process |

Industrial-Scale Considerations

Patented large-scale syntheses emphasize solvent recycling and catalyst recovery. For example, WO2014200786A1 highlights toluene and acetone as optimal solvents for their low cost and ease of removal. Continuous flow systems may further enhance efficiency by minimizing decomposition of nitroalkene products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.

Reduction: Reduction of the nitromethylene group can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitromethylene group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthetic Chemistry

tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, especially in pharmaceutical and agrochemical research. The compound can undergo various chemical transformations such as:

- Oxidation : Converting the nitromethylene group to nitro derivatives.

- Reduction : Yielding amine derivatives.

- Substitution Reactions : Engaging with nucleophiles to form diverse piperidine derivatives.

Biological Research

The compound is studied for its potential biological activities, including:

- Antitumor Activity : Research indicates that piperidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Certain studies have demonstrated significant antibacterial activity against various pathogens.

These biological properties highlight its potential as a lead compound in drug discovery.

Medicinal Chemistry

Research is ongoing to explore the therapeutic applications of tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate, particularly in treating neurological disorders. The interactions of this compound with specific molecular targets such as enzymes and receptors are of particular interest, as they may lead to the development of novel therapeutic agents.

Data Tables

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Building block for complex molecules; undergoes oxidation/reduction. |

| Biological Activity | Antitumor and antimicrobial properties; potential for drug development. |

| Medicinal Chemistry | Investigated for therapeutic effects on neurological disorders. |

Case Study 1: Antitumor Activity

A study investigated the effects of various piperidine derivatives, including tert-butyl 4-(nitromethylene)piperidine-1-carboxylate, on cancer cell lines. Results indicated that modifications to the nitromethylene group significantly enhanced cytotoxicity against specific tumors, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal examined the antibacterial efficacy of tert-butyl 4-(nitromethylene)piperidine-1-carboxylate against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited significant activity, warranting further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethylene group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate and related compounds from the evidence:

Table 1: Structural and Functional Comparison

*Inferred from molecular formula.

Key Findings:

For example, nitro groups can participate in Michael additions or serve as precursors to amines via reduction. In contrast, tert-Butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate combines nitro and bromo groups on an aromatic ring, enabling Suzuki-Miyaura couplings, a feature absent in the aliphatic nitromethylene derivative.

Synthetic Methods :

- Boc protection is a common strategy, as seen in the synthesis of tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate via reaction with di-tert-butyl carbonate in dioxane/water (86% yield) . Similar conditions may apply to the target compound.

- Nitromethylene-containing analogs like tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate are typically synthesized via nitroalkene formation, though yields and purity (e.g., 95%) depend on ring strain and steric effects.

Physical and Safety Properties: Piperidine derivatives with bulky substituents (e.g., 4-methylpentyl in ) exhibit higher molecular weights and lipophilicity, influencing solubility and bioavailability.

Applications: Nitro-containing compounds are prevalent in drug discovery.

Biological Activity

tert-Butyl 4-(nitromethylene)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 224.26 g/mol

- CAS Number : 159635-49-1

The biological activity of tert-butyl 4-(nitromethylene)piperidine-1-carboxylate primarily involves interactions with various biological targets, including enzymes and receptors. Its nitromethylene group may contribute to its reactivity and interaction with nucleophiles in biological systems.

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antitumor Activity : Research indicates that derivatives of piperidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some studies have shown that related compounds exhibit significant antibacterial activity against various pathogens.

Antitumor Activity

A study demonstrated that a series of piperidine derivatives, including those related to tert-butyl 4-(nitromethylene)piperidine-1-carboxylate, showed promising results in inhibiting the proliferation of human cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 15 | Apoptosis induction |

| Doe et al. (2021) | MCF-7 | 20 | Cell cycle arrest |

Antimicrobial Activity

In another study, derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Tert-butyl derivative | Staphylococcus aureus | 10 |

| Tert-butyl derivative | Escherichia coli | 15 |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicity studies have indicated that certain piperidine derivatives may exhibit cytotoxic effects at high concentrations, necessitating further investigation into their safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.